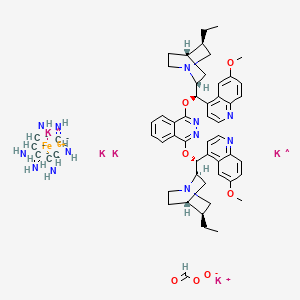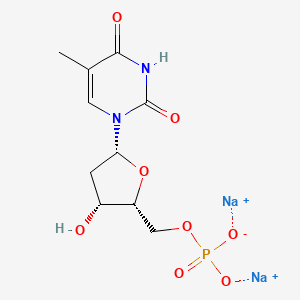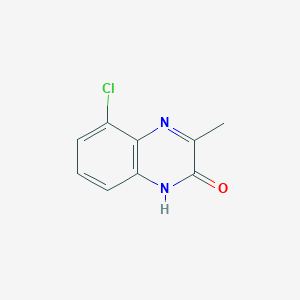![molecular formula C14H13ClN6OS B13845979 5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thieno[3,2-d]pyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, and is substituted with a morpholine ring and a pyrazin-2-amine group
Méthodes De Préparation
The synthesis of 5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by reacting methyl 2-aminothiophene-3-carboxylate with urea to form thieno[3,2-d]pyrimidine-2,4-diol.
Chlorination: The thieno[3,2-d]pyrimidine-2,4-diol is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[3,2-d]pyrimidine.
Substitution with morpholine: The 2,4-dichlorothieno[3,2-d]pyrimidine is treated with morpholine in the presence of a base such as N,N-dimethylformamide (DMF) to obtain 2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine.
Coupling with pyrazin-2-amine: Finally, the 2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine is coupled with pyrazin-2-amine under suitable conditions to form the target compound.
Analyse Des Réactions Chimiques
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thieno[3,2-d]pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine and pyrazin-2-amine moieties.
Coupling Reactions: The pyrazin-2-amine group can participate in coupling reactions with various electrophiles to form new C-N bonds.
Common reagents used in these reactions include bases like DMF, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Pharmaceutical Research: It is explored for its potential to inhibit specific enzymes or receptors, making it a candidate for drug development.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for various industrial applications
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine can be compared with other similar compounds such as:
2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine: This compound shares the thieno[3,2-d]pyrimidine core and morpholine substitution but lacks the pyrazin-2-amine group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar heterocyclic structure but differs in its functional groups and substitution pattern
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity.
Propriétés
Formule moléculaire |
C14H13ClN6OS |
|---|---|
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
5-(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine |
InChI |
InChI=1S/C14H13ClN6OS/c15-14-19-8-5-10(9-6-18-11(16)7-17-9)23-12(8)13(20-14)21-1-3-22-4-2-21/h5-7H,1-4H2,(H2,16,18) |
Clé InChI |
GNEWDHYPNXXQDO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C4=CN=C(C=N4)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
![(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate](/img/structure/B13845919.png)
![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)





![(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide](/img/structure/B13845951.png)



